molecular formula C13H19N3O2 B7880607 N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide

N'-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide

Cat. No.: B7880607
M. Wt: 249.31 g/mol
InChI Key: OFHSGIRZKLLPRM-UHFFFAOYSA-N
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Description

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide is a synthetic organic compound known for its unique chemical structure and reactivity It is characterized by the presence of a phenylethylidene group, an amino group, and a tert-butoxycarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide typically involves the condensation of 1-amino-2-phenylethanone with tert-butyl carbazate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenylethylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-amino-2-phenylethylidene)carbohydrazide
  • N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazone
  • N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazine

Uniqueness

N’-(1-amino-2-phenylethylidene)(tert-butoxy)carbohydrazide is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

tert-butyl N-[(1-amino-2-phenylethylidene)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-15-11(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSGIRZKLLPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159016-22-5
Record name 1,1-Dimethylethyl 2-(1-imino-2-phenylethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159016-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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